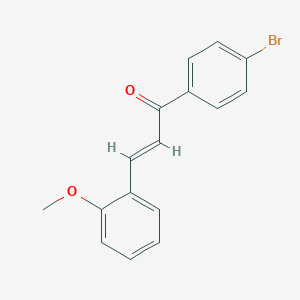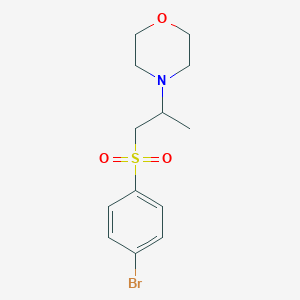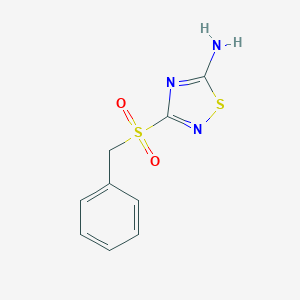
(E)-1-(4-bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Optical and Electronic Properties
(E)-1-(4-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one and similar chalcone derivatives show promising applications in optoelectronics due to their optical and electronic properties. A study by Shkir et al. (2019) explored the linear optical, second and third-order nonlinear optical (NLO) properties, and charge transport properties of various chalcone derivatives. These compounds exhibit significant intra- and inter-molecular charge transport, suggesting their utility in semiconductor devices and as n-type materials in organic semiconductor devices (Shkir et al., 2019).
Synthesis and Structural Characterization
Another research aspect involves the synthesis and structural characterization of derivatives of this compound. Mahesha et al. (2021) reported the synthesis of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors, demonstrating the potential for creating structurally diverse compounds with potential applications in various fields (Mahesha et al., 2021).
Molecular Structure and Spectroscopy
Quantum chemical calculations have been used to study the molecular structure and spectroscopic properties of similar compounds. Priya et al. (2019) conducted a comprehensive study involving vibrational analysis, molecular orbital calculations, and thermodynamic parameters of a chalcone derivative, offering insights into the molecular behavior of these compounds (Priya et al., 2019).
Antibacterial Applications
The antibacterial properties of chalcone derivatives, including this compound, have been explored. Thanigaimani et al. (2015) investigated a chalcone structure for its antibacterial activities against various microorganisms, highlighting the potential for these compounds in medical and pharmaceutical applications (Thanigaimani et al., 2015).
properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO2/c1-19-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(17)10-7-12/h2-11H,1H3/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTFYNPTSBOPJK-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
A: The molecule of (E)-1-(4-bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one exhibits a non-planar structure. The dihedral angle between the mean planes of the methoxy-substituted benzene ring and the bromo-substituted benzene ring is 24.6° []. This suggests that the two aromatic rings are not coplanar, likely due to steric hindrance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-amino-1-{6-[4-(trifluoromethoxy)anilino]-4-pyrimidinyl}-1H-pyrazole-4-carboxylate](/img/structure/B494926.png)
![5-amino-3-methyl-1-{6-[3-(trifluoromethoxy)phenoxy]-4-pyrimidinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B494928.png)
![ethyl 5-amino-1-{6-[3-(trifluoromethoxy)phenoxy]-4-pyrimidinyl}-1H-pyrazole-4-carboxylate](/img/structure/B494933.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B494935.png)
![2-[(1-benzyl-3-chloro-1H-1,2,4-triazol-5-yl)sulfanyl]aniline](/img/structure/B494937.png)
![3-(4-morpholinyl)-N-[(2-prop-2-enoxy-1-naphthalenyl)methyl]-1-propanamine](/img/structure/B494938.png)


![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B494942.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-(4-methoxyphenyl)ethanamine](/img/structure/B494943.png)
![[2-(anilinomethyl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B494944.png)
![6-amino-9-[2-(4-ethoxyphenoxy)ethyl]-9H-purine-8-sulfonic acid](/img/structure/B494946.png)
![{2-[(4-aminophenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B494947.png)
